molecular formula C14H14N2O5 B5696390 N'-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide

N'-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide

Cat. No.: B5696390
M. Wt: 290.27 g/mol
InChI Key: AWBCBELCHIRELH-UHFFFAOYSA-N
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Description

N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a furan ring, a carbohydrazide group, and a 2,4-dimethoxybenzoyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with biological macromolecules. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Comparison with Similar Compounds

N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

N'-(2,4-dimethoxybenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-19-9-5-6-10(12(8-9)20-2)13(17)15-16-14(18)11-4-3-7-21-11/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCBELCHIRELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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